Ethyl 3-phenylthiopropionate
CAS No.: 60805-64-3
Cat. No.: VC3836185
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60805-64-3 |
|---|---|
| Molecular Formula | C11H14O2S |
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | ethyl 3-phenylsulfanylpropanoate |
| Standard InChI | InChI=1S/C11H14O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
| Standard InChI Key | PEPOQQRRKLMLJV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCSC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)CCSC1=CC=CC=C1 |
Introduction
Structural and Chemical Identification
Ethyl 3-phenylthiopropionate belongs to the thioester family, characterized by a sulfur atom replacing the oxygen in the ester functional group. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.30 g/mol. The compound features:
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A phenyl group attached to the third carbon of a propionate chain
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A thioester linkage (-S-CO-O-) between the propionate moiety and ethyl group
Key differences from its oxygenated analog, ethyl 3-phenylpropionate (CAS 2021-28-5), include enhanced nucleophilicity at the sulfur atom and increased stability against hydrolysis under acidic conditions . The sulfur substitution alters electronic distribution, potentially influencing reactivity in synthetic applications.
Synthetic Methodologies
Direct Thioesterification
While no explicit protocols for ethyl 3-phenylthiopropionate exist in the provided sources, analogous methods from enzymatic and chemical catalysis inform plausible routes:
Table 1: Comparative Synthesis Approaches for Propionate Derivatives
For thioester synthesis, a plausible pathway involves:
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Thioacid formation: Reacting 3-phenylpropionyl chloride with hydrogen sulfide (H₂S) to form 3-phenylthiopropionic acid
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Esterification: Treating the thioacid with ethanol under Dean-Stark conditions to azeotropically remove water
This method avoids the enzymatic resolution described for oxygenated analogs , as thioesters typically require stronger acid/base conditions for formation.
Physicochemical Properties
Data scarcity necessitates extrapolation from structural analogs:
Table 2: Estimated vs. Oxygenated Analog Properties
The sulfur atom increases molecular weight and polarizability, elevating boiling point and density compared to the oxygen analog. Reduced hydrogen bonding capacity decreases water solubility.
Reactivity Profile
Thioesters exhibit distinct reactivity patterns:
Nucleophilic Acyl Substitution
The thioester's electrophilic carbonyl carbon undergoes faster aminolysis and alcoholysis than oxygen esters. For example:
This property makes ethyl 3-phenylthiopropionate valuable in peptide coupling reactions, though specific examples remain undocumented in literature.
Oxidative Stability
The sulfur center is prone to oxidation, potentially forming sulfoxides or sulfones:
This contrasts with ethyl 3-phenylpropionate, which undergoes ester hydrolysis under strong acidic/basic conditions .
Industrial and Research Applications
Pharmaceutical Intermediates
While ethyl 3-phenylpropionate is used in cyclin-dependent kinase inhibitor synthesis , the thio derivative may serve as:
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A Michael acceptor in cysteine protease inhibitor development
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A radical trap in polymerization control agents
Flavor and Fragrance Industry
Thioesters often contribute savory/roasted notes at low concentrations. Although ethyl 3-phenylthiopropionate isn't FEMA-approved, its structural similarity to FEMA 2455 (ethyl 3-phenylpropionate) suggests potential odor-modifying properties at ppm levels.
Knowledge Gaps and Future Directions
Critical research needs include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume